Pyrazine, 3-ethoxy-2-pentyl

Description

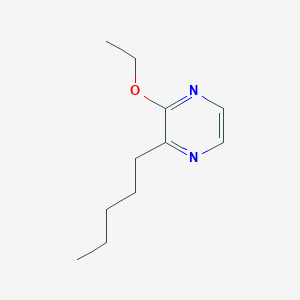

The compound identified as Pyrazine (B50134), 3-ethoxy-2-pentyl is a member of the vast pyrazine family, a class of aromatic heterocyclic compounds featuring a six-membered ring with two nitrogen atoms at positions 1 and 4. ontosight.aitandfonline.com Its structure, featuring both an ethoxy and a pentyl group attached to the core pyrazine ring, designates it as a polysubstituted alkylated pyrazine. While direct and extensive research on this specific molecule is not widely published, its chemical identity is confirmed through various identifiers (see Table 1). The scientific interest in this compound is derived from the well-established importance of its parent class, the substituted pyrazines.

Table 1: Compound Identification for Pyrazine, 3-ethoxy-2-pentyl

| Identifier | Value |

|---|---|

| IUPAC Name | 3-ethoxy-2-pentylpyrazine |

| CAS Number | 113685-82-8 ontosight.ai |

| ChemBL ID | CHEMBL95370 ontosight.ai |

| DTXSID | DTXSID30336000 ontosight.ai |

| SMILES Notation | ZTFRROZFJBQMHI-UHFFFAOYSA-N ontosight.ai |

Structure

3D Structure

Properties

CAS No. |

113685-82-8 |

|---|---|

Molecular Formula |

C11H18N2O |

Molecular Weight |

194.27 g/mol |

IUPAC Name |

2-ethoxy-3-pentylpyrazine |

InChI |

InChI=1S/C11H18N2O/c1-3-5-6-7-10-11(14-4-2)13-9-8-12-10/h8-9H,3-7H2,1-2H3 |

InChI Key |

ZTFRROZFJBQMHI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=NC=CN=C1OCC |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for Pyrazine, 3 Ethoxy 2 Pentyl and Its Analogues

Established Synthetic Strategies for Pyrazine (B50134) Core Structures

The construction of the pyrazine ring has traditionally been accomplished through several robust and widely employed methodologies. These methods, while effective, often involve conditions that are now being re-evaluated in the context of green chemistry.

Condensation Reactions Involving α-Diketones and 1,2-Diamines

The most direct and classical route to pyrazine synthesis involves the condensation of a 1,2-diketone with a 1,2-diamine. tandfonline.comjlu.edu.cn This reaction proceeds through the formation of a dihydropyrazine (B8608421) intermediate, which is subsequently oxidized to the aromatic pyrazine. tandfonline.comunimas.my While this method is straightforward, its efficiency can be hampered by factors such as low yields, challenging reaction conditions, and complex work-up procedures. tandfonline.comconnectjournals.com The regioselectivity can also be a significant issue when using unsymmetrical α-diketones and 1,2-diamines, often leading to a mixture of products. rsc.org

A variety of catalysts and conditions have been explored to optimize this condensation. For instance, a cost-effective and environmentally friendly approach utilizes potassium tert-butoxide in aqueous methanol (B129727) at room temperature, avoiding the need for expensive catalysts or harsh oxidizing agents like bubbling oxygen. tandfonline.commobt3ath.com Another green alternative employs silica (B1680970) gel as a catalyst under solvent-free conditions, which also allows for the reaction to proceed at room temperature. connectjournals.com

| Catalyst/Reagent | Solvent | Temperature | Key Advantages | Reference(s) |

| Potassium tert-butoxide | Aqueous Methanol | Room Temperature | High yield, no expensive catalyst needed, avoids bubbling oxygen. | tandfonline.commobt3ath.com |

| Silica gel | Solvent-free | Room Temperature | Environmentally benign, simple work-up, recyclable catalyst. | connectjournals.com |

| Saccharin | Methanol | Room Temperature | Quantitative yields, very short reaction times. | researchgate.net |

Catalytic Routes Utilizing Diamines with Diols in Vapor Phase Reactions

The reaction of diamines with diols in the vapor phase represents an industrially significant method for producing pyrazines. tandfonline.commobt3ath.com This process is typically catalyzed by solid catalysts such as granular alumina (B75360). tandfonline.comconnectjournals.com For the synthesis of specific derivatives like 2-methylpyrazine (B48319) from ethylenediamine (B42938) and propylene (B89431) glycol, a range of catalytic systems have been patented, including copper-chromium, copper-zinc-chromium, zinc-phosphoric acid-manganese, and silver. tandfonline.commobt3ath.com While effective for large-scale production, these vapor phase reactions require high temperatures and specialized equipment. google.com

Dehydrogenation of Piperazine (B1678402) Precursors via Palladium Catalysis

The dehydrogenation of piperazine precursors offers another pathway to the pyrazine core. tandfonline.comjst.go.jp This method typically employs a palladium catalyst to achieve high yields of the corresponding pyrazine. tandfonline.comconnectjournals.commobt3ath.comjst.go.jp The reaction can be conducted in the vapor phase, and studies have shown that the choice of support for the palladium catalyst can significantly impact its activity and stability. jst.go.jp For example, while palladium on alumina shows high initial activity, it can be prone to deactivation through carbon deposition. jst.go.jp In contrast, a Pd-UO₃-Al₂O₃ catalyst has demonstrated more sustained activity. jst.go.jp The stereochemistry of the piperazine precursor can also influence the rate of dehydrogenation. jst.go.jp

Tandem Oxidation Processes with α-Hydroxy Ketones and 1,2-Diamines

To circumvent the often-unstable nature of α-diketones, tandem oxidation processes starting from more stable α-hydroxy ketones have been developed. tandfonline.comacademie-sciences.frnih.gov In this one-pot procedure, the α-hydroxy ketone is oxidized in situ, typically using an oxidizing agent like manganese dioxide (MnO₂), and the resulting reactive 1,2-dicarbonyl intermediate is immediately trapped by a 1,2-diamine. nih.govrsc.org This approach has been successfully applied to the synthesis of quinoxalines and dihydropyrazines. nih.govrsc.org However, the yields for pyrazine synthesis using this method have been reported as being modest, and the reaction often requires a large excess of the oxidizing agent. tandfonline.comconnectjournals.com

Innovative and Sustainable Approaches in Pyrazine Synthesis

In response to the growing demand for environmentally friendly chemical processes, significant efforts have been directed towards developing greener synthetic routes to pyrazines.

Green Chemistry Principles Applied to Pyrazine Derivatives

The application of green chemistry principles to pyrazine synthesis focuses on several key areas, including the use of non-toxic catalysts, renewable starting materials, and energy-efficient reaction conditions. tandfonline.comrsc.org

One notable advancement is the use of microwave irradiation to accelerate reactions. academie-sciences.frrsc.org For instance, a microwave-assisted synthesis of poly(hydroxyalkyl)pyrazines has been developed using reactive eutectic media derived from ammonium (B1175870) formate (B1220265) and monosaccharides, which offers rapid reaction rates and improved atom economy. rsc.org Another microwave-induced method for synthesizing quinoxaline (B1680401) and pyrido[2,3-b]pyrazine (B189457) derivatives employs an inexpensive and air-stable ammonium molybdate (B1676688) catalyst in a polyethylene (B3416737) glycol (PEG) paste, eliminating the need for volatile organic solvents. academie-sciences.fr

The development of novel catalytic systems based on earth-abundant metals is another important facet of green pyrazine synthesis. Manganese pincer complexes have been shown to catalyze the dehydrogenative self-coupling of 2-aminoalcohols to form 2,5-substituted pyrazines, with water and hydrogen gas as the only byproducts. acs.orgnih.gov Similarly, ruthenium pincer complexes can catalyze the synthesis of pyrazines from 1,2-diols and ammonia (B1221849). nih.gov

Furthermore, the use of biocatalysts and natural extracts is gaining traction. An innovative approach utilizes onion extract as a catalyst for the synthesis of pyrazine derivatives at room temperature, offering excellent yields and a simple work-up. ajgreenchem.com

| Method | Catalyst/Medium | Key Green Features | Reference(s) |

| Microwave-assisted synthesis | Reactive eutectic media (ammonium formate/monosaccharides) | Fast reaction rates, improved atom economy, use of renewable materials. | rsc.org |

| Microwave-induced tandem oxidation | Ammonium molybdate / PEG paste | Use of inexpensive, air-stable catalyst; avoidance of volatile organic solvents. | academie-sciences.fr |

| Dehydrogenative coupling | Manganese pincer complexes | Use of earth-abundant metal catalyst; atom-economical with H₂ and water as byproducts. | acs.orgnih.gov |

| Dehydrogenative coupling | Ruthenium pincer complex | Direct use of ammonia as nitrogen source. | nih.gov |

| Biocatalysis | Onion extract | Use of a natural, renewable catalyst; room temperature reaction. | ajgreenchem.com |

| Solvent-free condensation | Silica gel | Environmentally benign, simple work-up, recyclable catalyst. | connectjournals.com |

| Room temperature condensation | Potassium tert-butoxide in aqueous methanol | Mild conditions, high yield, avoids harsh oxidants. | tandfonline.commobt3ath.com |

One-Pot Synthetic Procedures for Enhanced Efficiency

One-pot syntheses, which combine multiple reaction steps into a single operation without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. For the synthesis of pyrazine analogues, several one-pot procedures have been developed.

A notable approach involves the sequential one-pot addition of alkylpyrazines, alkynes, and a proton source to a solution of a zirconium complex, Cp2Zr(Me)(THF)+, at room temperature. lookchem.com This method affords (E)-alkenyl-substituted alkylpyrazines in excellent yields. lookchem.com While not directly producing 3-ethoxy-2-pentylpyrazine, this methodology demonstrates a powerful one-pot strategy for the functionalization of a pre-existing pyrazine core, a potential route to complex analogues.

Another efficient one-pot method involves the reaction of 1,2-dicarbonyls with 1,2-diamines. tandfonline.comtandfonline.com For instance, reacting benzil (B1666583) with ethylenediamine in the presence of a catalytic amount of t-BuOK in aqueous methanol provides the corresponding pyrazine derivative. tandfonline.com This method proceeds via the formation of a dihydropyrazine intermediate, which then aromatizes. tandfonline.comtandfonline.com The simplicity and cost-effectiveness of this approach make it highly attractive. tandfonline.com Researchers have also successfully synthesized 5-(alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles in good to moderate yields through a one-pot reaction of alkyl isocyanides with aryl/alkyl carbonyl chlorides, followed by the addition of diaminomaleonitrile. mdpi.com

These one-pot procedures highlight a clear trend towards developing more streamlined and environmentally benign synthetic routes for creating a diverse range of substituted pyrazines.

Advanced Catalytic Systems for Pyrazine Formation (e.g., Gold-Catalyzed Cascade Sequences, Manganese Pincer Complexes)

The development of advanced catalytic systems has revolutionized the synthesis of heterocyclic compounds, including pyrazines. These catalysts offer high efficiency, selectivity, and the ability to perform complex transformations under mild conditions.

Gold-Catalyzed Cascade Sequences: Gold catalysts, particularly Au(I) complexes, have proven effective in cascade reactions for pyrazine synthesis. csic.esnih.govmdpi.com One such sequence involves the reaction of propargylamine (B41283) with aldehydes. mdpi.comencyclopedia.pub The Gagosz' catalyst, [(Ph3P)AuNTf2], is particularly effective, promoting a cascade that includes hydroamination, cyclization, and aromatization to yield 3-substituted 2,5-dimethylpyrazines. csic.esnih.gov The reaction mechanism, supported by DFT calculations and labeling experiments, proceeds through an in-situ generated gold(I)-imine complex. csic.esencyclopedia.pub Interestingly, the presence of water can accelerate the conversion without compromising the excellent yield. csic.es Heterogeneous gold catalysts, such as MCM-41-immobilized phosphine (B1218219) gold(I) complexes, have also been developed, offering the advantage of easy recovery and recycling. nih.govencyclopedia.pub

Manganese Pincer Complexes: As an earth-abundant and less toxic metal, manganese has gained significant attention in catalysis. researchgate.net Acridine-based manganese pincer complexes have been successfully employed for the synthesis of 2,5-disubstituted symmetrical pyrazines through the dehydrogenative self-coupling of 2-amino alcohols. nih.govexlibrisgroup.comacs.orgnih.gov This method is highly atom-economical, producing only water and hydrogen gas as byproducts. nih.govacs.org The reaction is typically carried out at elevated temperatures in a solvent like toluene, with a base such as potassium hydride. nih.gov This catalytic system demonstrates excellent functional group tolerance, allowing for the synthesis of a variety of 2,5-dialkyl-substituted pyrazines. nih.govacs.org

The table below summarizes representative examples of pyrazine synthesis using these advanced catalytic systems.

Table 1: Advanced Catalytic Systems for Pyrazine Analogue Synthesis

| Catalyst System | Reactants | Product Type | Yield | Reference |

|---|---|---|---|---|

| [(Ph3P)AuNTf2] | Propargylamine, Aldehydes | 3-Substituted 2,5-Dimethylpyrazines | up to 96% | csic.es |

| Acridine-based Mn Pincer Complex | 2-Amino-3-phenylpropan-1-ol | 2,5-Dibenzylpyrazine | 95% | nih.govacs.org |

| Au(PPh2Cy)Cl | Propargylamine, Benzaldehyde | 2,5-Dimethyl-3-phenylpyrazine | ~99% | mdpi.com |

Microwave-Assisted and Benzotriazole (B28993) Chemistry Routes for Pyrazine Conjugates

To accelerate reaction times and improve yields, modern synthetic methods like microwave irradiation have been applied to pyrazine synthesis. Coupled with versatile chemical tools like benzotriazole, these techniques enable the rapid creation of complex pyrazine conjugates.

Microwave-Assisted Synthesis: Microwave-assisted synthesis has been shown to be a fast, efficient, and environmentally friendly methodology for preparing pyrazine derivatives. nih.govnih.govniscpr.res.insciforum.net Reactions that are sluggish under conventional heating can often be completed in minutes with high yields under microwave irradiation. nih.gov For example, the synthesis of quinoxalines (benzopyrazines) and pyrido[2,3b]pyrazines from α-dicarbonyls and substituted o-phenylenediamines can be achieved without solvents or catalysts using microwaves. nih.gov This technique has also been applied to one-pot syntheses of pyrazine derivatives of complex molecules like pentacyclic triterpenoids. niscpr.res.in Furthermore, microwave heating has been successfully used in multicomponent reactions to build libraries of 3-aminoimidazo[1,2-a]pyrazine derivatives. nih.gov

Benzotriazole Chemistry: Benzotriazole is a highly effective activating agent for carboxylic acids, facilitating the formation of amide bonds. This chemistry has been leveraged to synthesize pyrazine-amino acid conjugates. nih.gov In this approach, a pyrazine carboxylic acid is activated with benzotriazole, and the resulting benzotriazolide is treated with various amino acids to form the corresponding conjugates. nih.gov This method, often combined with microwave assistance, provides a robust route to a diverse set of pyrazine-based molecules with potential biological activities. nih.govnih.gov

The combination of these techniques is exemplified in the synthesis of pyrazine-benzothiazole conjugates, where both microwave-assisted click chemistry and benzotriazole chemistry were employed to generate a library of novel compounds. nih.govresearchgate.net

Biosynthetic Pathways and Microbial Engineering for Pyrazine Production

Nature produces a vast array of pyrazines, which are key aroma and flavor components in many foods. Understanding and harnessing these biological pathways offer a green and sustainable alternative to chemical synthesis.

Mechanistic Studies of Maillard Reaction in Pyrazine Biogenesis

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a primary source of pyrazines in thermally processed foods. mdpi.com The mechanism is complex, but generally involves the formation of α-aminoketones from the reaction of amino acids and α-dicarbonyl compounds. researchgate.net These aminoketones can then condense and oxidize to form the pyrazine ring. d-nb.info

Studies on model systems have provided significant insight into these pathways. For example, the reaction between glucose and lysine-containing dipeptides and tripeptides has been investigated to understand pyrazine formation, revealing that the amino acid sequence significantly impacts the types and quantities of pyrazines produced. nih.gov The pH also plays a crucial role, with alkaline conditions generally favoring the production of nitrogen-containing heterocyclic compounds like pyrazines. mdpi.com The Strecker degradation of amino acids in the presence of dicarbonyls is a key step, generating aldehydes that can be incorporated as substituents on the pyrazine ring. mdpi.com

Microbial Fermentation Processes for Pyrazine Synthesis and Derivatization

Microbial fermentation is an increasingly popular and environmentally friendly method for producing pyrazines. mdpi.com Several bacterial species, particularly from the genus Bacillus (e.g., B. subtilis, B. amyloliquefaciens), are known pyrazine producers. mdpi.comnih.govcnif.cn These microorganisms can be cultivated in fermentation media, often supplemented with specific precursors, to generate a range of alkylpyrazines. nih.gov

For example, Bacillus subtilis strains isolated from fermented soybeans (natto) have demonstrated the ability to produce 2-methylpyrazine, 2,5-dimethylpyrazine (B89654), and 2,3,5,6-tetramethylpyrazine (B1682967), among others. nih.gov The production can be significantly enhanced by optimizing fermentation conditions (e.g., temperature, aeration) and adding precursors to the culture medium. nih.govmdpi.com Solid-state fermentation on substrates like soybeans or wheat has also proven effective. mdpi.commdpi.com Research has shown that adding a starter culture of B. subtilis along with precursors like L-threonine and D-glucose to soy sauce fermentation can increase the total concentration of key pyrazines by over 12-fold. cnif.cn Fungi, such as certain Penicillium species, have also been identified as producers of high-value methoxypyrazines, although yields are currently lower than with bacteria. up.ac.za

Elucidation of Precursor Metabolism and Enzymatic Catalysis in Pyrazine Biosynthesis

Detailed studies into the metabolic pathways of microorganisms are revealing the specific enzymes and precursors involved in pyrazine biosynthesis. This knowledge is crucial for metabolic engineering efforts aimed at improving yields.

For many alkylpyrazines, amino acids serve as the primary precursors. mdpi.com Isotope labeling studies have confirmed that L-threonine and L-serine are key building blocks. mdpi.com For instance, the biosynthesis of 2,5-dimethylpyrazine (2,5-DMP) in Bacillus subtilis starts with L-threonine. asm.org The enzyme L-threonine-3-dehydrogenase (TDH) catalyzes the first step, oxidizing L-threonine to L-2-amino-acetoacetate. asm.org This unstable intermediate then spontaneously decarboxylates to form aminoacetone, which dimerizes and oxidizes to form 2,5-DMP. asm.org

The biosynthesis of 2,3,5,6-tetramethylpyrazine (TTMP) follows a different route, starting from pyruvate, which is converted to acetoin. asm.org Acetoin then reacts with an ammonia source to eventually form TTMP. mdpi.comasm.org The understanding of these pathways allows for targeted genetic modifications. For example, inactivating the gene for 2-amino-3-ketobutyrate coenzyme A (CoA) ligase (KBL), which competes for the intermediate L-2-amino-acetoacetate, has been shown to improve the yield of 2,5-DMP. asm.org

The table below highlights key microorganisms and the pyrazine analogues they produce.

Table 2: Microbial Production of Pyrazine Analogues

| Microorganism | Precursor(s) | Key Pyrazine(s) Produced | Reference |

|---|---|---|---|

| Bacillus subtilis | L-Threonine | 2,5-Dimethylpyrazine (2,5-DMP), 2,3,5-Trimethylpyrazine (B81540) (TMP) | asm.org |

| Bacillus subtilis | Acetoin | 2,3,5,6-Tetramethylpyrazine (TTMP) | nih.gov |

| Bacillus amyloliquefaciens | - | Tetramethylpyrazine (TMP) | mdpi.commdpi.com |

| Paenibacillus polymyxa | Valine (proposed) | 2,5-Diisopropylpyrazine | oup.com |

| Penicillium purpurogenum | - | 2-Methoxy-3-isobutylpyrazine (MIBP) | up.ac.za |

Advanced Spectroscopic Characterization and Analytical Techniques for Pyrazine, 3 Ethoxy 2 Pentyl

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopy provides fundamental insights into the molecular architecture of "Pyrazine, 3-ethoxy-2-pentyl." By probing the interactions of the molecule with electromagnetic radiation, these techniques map out the connectivity of atoms and the nature of the chemical bonds, confirming the compound's identity and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. It is based on the absorption of radiofrequency waves by atomic nuclei in a strong magnetic field. For "this compound," both proton (¹H) and carbon-13 (¹³C) NMR are employed to map the carbon-hydrogen framework.

In a typical ¹H-NMR spectrum of "this compound," the protons on the pyrazine (B50134) ring would appear as distinct signals in the aromatic region (approximately 8.0-8.5 ppm). The protons of the ethoxy and pentyl groups would resonate in the upfield region. The chemical shift, splitting pattern (multiplicity), and integration of each signal provide detailed information about the electronic environment and neighboring protons. For instance, the methylene (B1212753) protons of the ethoxy group would appear as a quartet, coupled to the methyl protons which would appear as a triplet.

The ¹³C-NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atoms of the pyrazine ring would be observed in the downfield region (typically >140 ppm), while the aliphatic carbons of the ethoxy and pentyl substituents would appear at higher field strengths. Data from related compounds, such as 2-methoxy-3-isobutylpyrazine, show pyrazine ring protons resonating around 7.97 ppm. openagrar.de The absence of a methoxy (B1213986) signal in a deuterated analogue's NMR spectrum can confirm successful labeling. openagrar.de

Table 1: Predicted ¹H-NMR and ¹³C-NMR Data for this compound Predicted values are based on established chemical shift ranges and data from structurally similar compounds.

¹H-NMR (in CDCl₃)| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Pyrazine-H (2H) | 8.0 - 8.2 | m | - |

| O-CH₂ (ethoxy) | 4.3 - 4.5 | q | ~7.0 |

| CH₂ (pentyl, α to ring) | 2.7 - 2.9 | t | ~7.5 |

| CH₂ (pentyl, β) | 1.6 - 1.8 | sextet | ~7.5 |

| CH₂ (pentyl, γ) | 1.3 - 1.5 | m | - |

| O-CH₂-CH₃ (ethoxy) | 1.3 - 1.4 | t | ~7.0 |

| CH₂ (pentyl, δ) | 1.2 - 1.4 | m | - |

¹³C-NMR (in CDCl₃)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyrazine C (substituted) | 155 - 160 |

| Pyrazine C (substituted) | 145 - 150 |

| Pyrazine C-H | 140 - 145 |

| O-CH₂ (ethoxy) | 63 - 66 |

| CH₂ (pentyl, α to ring) | 35 - 38 |

| CH₂ (pentyl, β) | 30 - 33 |

| CH₂ (pentyl, γ) | 22 - 25 |

| CH₂ (pentyl, δ) | 21 - 24 |

| O-CH₂-CH₃ (ethoxy) | 14 - 16 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. nih.gov These techniques are complementary; IR spectroscopy measures the absorption of infrared radiation by bonds with a changing dipole moment, while Raman spectroscopy measures the scattering of light from bonds with a changing polarizability. uni-bonn.de

For "this compound," IR and Raman spectra would reveal characteristic bands corresponding to its functional groups. Key vibrations include C-H stretching from the alkyl groups, C=N and C=C stretching from the pyrazine ring, and C-O stretching from the ethoxy group. The "fingerprint region" (below 1500 cm⁻¹) contains a complex pattern of bending vibrations that is unique to the molecule and can be used for definitive identification. While IR is sensitive to polar bonds like C-O, Raman is particularly effective for the non-polar C=C bonds of the aromatic ring. uni-bonn.de

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| C-H Stretch (Aromatic) | Pyrazine Ring | 3000 - 3100 |

| C-H Stretch (Aliphatic) | Pentyl & Ethoxy Groups | 2850 - 3000 |

| C=N Stretch | Pyrazine Ring | 1550 - 1600 |

| C=C Stretch | Pyrazine Ring | 1450 - 1550 |

| C-O Stretch | Ethoxy Group | 1200 - 1250 (asymmetric), 1000 - 1050 (symmetric) |

| Ring Breathing | Pyrazine Ring | 950 - 1050 |

Ultraviolet-Visible (UV-Vis) Absorption and Luminescence Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the excitation of electrons to higher energy levels. For aromatic compounds like pyrazines, two main types of electronic transitions are observed. vt.edu The first is a high-energy π-π* transition, typically occurring in the 290–330 nm range for the pyrazine core. vt.edu The second is an n-π* transition, involving the non-bonding electrons on the nitrogen atoms, which occurs at longer wavelengths.

For "this compound," the UV-Vis spectrum in a solvent like ethanol (B145695) would be expected to show a strong absorption band around 270-280 nm, characteristic of many alkyl-alkoxypyrazines. openagrar.de For instance, 2-methoxy-d3-3-isobutylpyrazine shows an absorption maximum (λmax) at 277 nm. openagrar.de Some pyrazine derivatives also exhibit fluorescence, where the molecule emits light after being electronically excited, though this is not a universal property. vt.edu

Table 3: Predicted UV-Vis Absorption Data for this compound

| Transition Type | Chromophore | Predicted λmax (nm) |

|---|---|---|

| π → π* | Pyrazine Ring | ~275 - 285 |

X-ray Diffraction (XRD) for Single Crystal Structure Determination

X-ray Diffraction (XRD) on a single crystal is the most powerful method for determining the three-dimensional structure of a molecule, providing precise bond lengths and angles. However, this technique requires the compound to be a solid that can form high-quality crystals. "this compound," like many small, substituted pyrazines, is expected to be a liquid at room temperature. Therefore, single-crystal XRD is not directly applicable for its structural analysis in its native state.

Should a solid derivative of "this compound" be synthesized, such as a picrate, or if the compound itself crystallizes at low temperatures, XRD could then be employed. etamu.edu The analysis would reveal the planar structure of the pyrazine ring and the conformation of the ethoxy and pentyl side chains in the solid state.

Advanced Chromatographic and Hyphenated Analytical Methodologies

To analyze "this compound" within complex mixtures, such as food products or biological samples, separation techniques are essential. Chromatography, particularly when coupled with mass spectrometry, provides the necessary selectivity and sensitivity.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Pyrazines

Gas Chromatography (GC) is the premier technique for separating volatile and semi-volatile compounds. researchgate.net "this compound" is well-suited for GC analysis due to its expected volatility. In GC, the sample is vaporized and travels through a long, thin column. Separation is achieved based on the compound's boiling point and its interactions with the column's stationary phase.

When coupled with a Mass Spectrometer (MS), the technique becomes GC-MS, a powerful tool for both separation and identification. researchgate.net As each compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique fragmentation pattern that acts as a molecular fingerprint. researchgate.net For alkyl-alkoxypyrazines, electron ionization (EI) typically leads to a prominent molecular ion (M⁺) peak, as well as characteristic fragment ions resulting from the loss of the alkoxy group or cleavage of the alkyl side chain. researchgate.net The analysis of alkyl-methoxypyrazines in wine, for example, often relies on GC-MS for detection at very low concentrations. Due to the complexity of matrices like wine, multidimensional GC techniques (GCxGC) may be required to resolve co-eluting isomers or matrix interferences.

Table 4: Typical GC-MS Parameters and Predicted Fragments for this compound

| Parameter | Typical Value/Description |

|---|---|

| GC Column | DB-WAX or DB-5MS (30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Oven Program | Start at 40-60°C, ramp to 250-280°C |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Predicted Molecular Ion (M⁺) | m/z 180 |

| Predicted Major Fragments | m/z 151 (M-C₂H₅), m/z 123 (M-C₄H₉), m/z 109 (M-C₅H₁₁) |

| Sample Preparation | Headspace Solid-Phase Microextraction (HS-SPME) |

Liquid Chromatography (LC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

While Gas Chromatography (GC) is traditionally a primary tool for analyzing volatile compounds like pyrazines, Liquid Chromatography (LC) and its high-resolution counterpart, Ultra-Performance Liquid Chromatography (UPLC), coupled with tandem mass spectrometry (MS/MS), offer powerful alternatives, particularly for less volatile pyrazines or when complex matrix effects are a concern. UPLC-MS/MS provides high selectivity and sensitivity, enabling the detection and quantification of trace-level compounds in intricate samples.

The methodology often involves a reversed-phase column, where the separation is based on the hydrophobicity of the analytes. A gradient elution with a mobile phase, typically consisting of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), allows for the effective separation of a wide range of compounds. The mass spectrometer, operating in multiple reaction monitoring (MRM) mode, ensures that only specific precursor-to-product ion transitions for the target pyrazine are monitored, significantly reducing background noise and enhancing specificity. For 3-ethoxy-2-pentylpyrazine, specific MRM transitions would be established by infusing a pure standard into the mass spectrometer to determine the most abundant and stable fragment ions.

Specialized Sample Preparation Strategies (e.g., Microextraction Methods like SPME, LPME)

The effective isolation and concentration of target analytes from the sample matrix are critical for successful analysis. Microextraction techniques are favored for their efficiency, minimal solvent consumption, and reduced sample handling.

Solid-Phase Microextraction (SPME) is a widely used, solvent-free technique for extracting volatile and semi-volatile compounds. A fused-silica fiber coated with a stationary phase is exposed to the sample's headspace or directly immersed in a liquid sample. The analytes adsorb to the fiber, which is then transferred to the injection port of a GC or a compatible LC interface for desorption and analysis. The choice of fiber coating (e.g., polydimethylsiloxane/divinylbenzene) is crucial and depends on the polarity and volatility of the target analyte, 3-ethoxy-2-pentylpyrazine.

Liquid-Phase Microextraction (LPME) represents another valuable approach. In this technique, a small volume of an immiscible solvent is used to extract analytes from an aqueous sample. The small droplet of solvent can be held at the tip of a syringe or suspended within the sample, maximizing the surface area for extraction. After a designated extraction time, the micro-droplet is retracted and injected for chromatographic analysis. This method is particularly advantageous for its simplicity and low cost.

Computational Chemistry and Theoretical Modeling of Pyrazine, 3 Ethoxy 2 Pentyl

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure and other related characteristics.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. researchgate.net It is particularly effective for optimizing molecular geometries and predicting a wide range of properties with a favorable balance of accuracy and computational cost. nih.gov For Pyrazine (B50134), 3-ethoxy-2-pentyl, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31+G*, would be employed to determine its most stable three-dimensional structure. mostwiedzy.pl

The calculations would predict key geometrical parameters. The planarity of the pyrazine ring would be assessed, along with the precise bond lengths and angles of the ethoxy and pentyl substituents. A crucial aspect of the geometric analysis for this molecule would be the conformational preferences of the flexible ethoxy and pentyl side chains. Theoretical studies on similar alkyl-substituted azines suggest that stabilizing interactions can occur between the alpha-hydrogen atoms of the alkyl group and the lone pair electrons on the adjacent ring nitrogen atom, influencing the preferred orientation of the substituent. The results would be presented in a detailed table of optimized geometric parameters.

Table 1: Illustrative Predicted Geometric Parameters for Pyrazine, 3-ethoxy-2-pentyl (DFT/B3LYP/6-31+G)* This table presents hypothetical but realistic data based on calculations for related molecules.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | ||

| N1-C2 | 1.335 | |

| C2-C3 | 1.390 | |

| C3-N4 | 1.332 | |

| N4-C5 | 1.333 | |

| C5-C6 | 1.388 | |

| C6-N1 | 1.336 | |

| C3-O | 1.365 | |

| C2-C(pentyl) | 1.510 | |

| **Bond Angles (°) ** | ||

| C6-N1-C2 | 116.5 | |

| N1-C2-C3 | 121.8 | |

| C2-C3-N4 | 121.7 | |

| C3-N4-C5 | 116.6 | |

| N1-C2-C(pentyl) | 118.5 | |

| N4-C3-O | 119.0 | |

| Dihedral Angles (°) | ||

| N1-C2-C(pentyl)-C | ~60.0 |

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and kinetic stability. irjweb.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. colab.ws

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazine ring and the oxygen atom of the ethoxy group, reflecting these areas' propensity to donate electrons. The LUMO is likely distributed over the π-system of the pyrazine ring, indicating its capacity to accept electrons. The presence of electron-donating alkyl and ethoxy groups is predicted to raise the energy of the HOMO and, to a lesser extent, the LUMO, compared to unsubstituted pyrazine. This generally results in a slightly smaller HOMO-LUMO gap, suggesting increased reactivity. researchgate.net

Table 2: Illustrative Predicted Frontier Orbital Energies for this compound This table presents hypothetical but realistic data based on calculations for related molecules.

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | -5.95 |

| LUMO Energy | -0.85 |

| HOMO-LUMO Gap (ΔE) | 5.10 |

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule three-dimensionally. libretexts.orgdeeporigin.com It is invaluable for predicting how molecules will interact and identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net The MEP is mapped onto a constant electron density surface, with colors indicating different potential values. Typically, red signifies regions of high negative potential (electron-rich), blue indicates regions of high positive potential (electron-poor), and green represents neutral regions.

For this compound, the MEP map would clearly show the most negative potential (red) concentrated around the two nitrogen atoms of the pyrazine ring, due to their lone pairs of electrons. researchgate.net These sites are the most probable targets for electrophilic attack or hydrogen bonding interactions. The hydrogen atoms on the pyrazine ring and the alkyl chains would exhibit a positive potential (blue or blue-green), making them susceptible to nucleophilic interactions. The MEP map provides a clear, intuitive picture of the molecule's reactive surface.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the charge distribution, hybridization, and intramolecular charge transfer (hyperconjugative) interactions within a molecule. chemrxiv.org It examines the interactions between filled (donor) and vacant (acceptor) orbitals, quantifying their stabilization energy using second-order perturbation theory (E(2)). osti.gov A higher E(2) value indicates a stronger interaction.

Table 3: Illustrative NBO Second-Order Perturbation Analysis for this compound This table presents hypothetical but realistic data based on calculations for related molecules.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP (1) N1 | π*(C2-C3) | 22.5 |

| LP (1) N4 | π*(C3-C2) | 21.8 |

| LP (2) O | π*(C3-N4) | 18.2 |

| σ (C-H) pentyl | π*(C2-C3) | 4.5 |

Molecular Dynamics (MD) Simulations for Conformational and Interaction Studies

While quantum chemical calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. nih.gov MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing a view of conformational changes, molecular flexibility, and intermolecular interactions. rawdatalibrary.net

For this compound, MD simulations could be employed to explore several aspects:

Conformational Dynamics: To study the flexibility of the pentyl and ethoxy side chains in a solution, observing how they rotate and fold over time.

Solvation: To analyze how the molecule interacts with solvent molecules, such as water, by examining the formation and lifetime of hydrogen bonds between the solvent and the pyrazine nitrogen atoms. arxiv.org

Protein-Ligand Interactions: If studying its role as a flavor compound, MD simulations could model its interaction with an olfactory receptor protein, providing insights into the binding mode, stability of the complex, and key interacting residues. rawdatalibrary.net

These simulations offer a dynamic picture that complements the static information from quantum calculations, crucial for understanding the molecule's behavior in a realistic biological or chemical environment.

Elucidation of Reaction Mechanisms Through Computational Chemistry

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping potential energy surfaces, identifying transition states, and calculating activation energies. rsc.org Alkylpyrazines, including 3-ethoxy-2-pentylpyrazine, are often formed during the thermal processing of food through the Maillard reaction. wikipedia.orgnih.gov

The formation mechanism involves a complex network of reactions between amino acids and reducing sugars. nih.gov Computational methods could be applied to investigate the specific pathways leading to 3-ethoxy-2-pentylpyrazine. This would involve:

Identifying Precursors: Proposing plausible amino acid and sugar fragments that could lead to the final structure.

Mapping Reaction Pathways: Calculating the energies of reactants, intermediates, transition states, and products for proposed reaction steps, such as condensation, cyclization, and dehydration. researchgate.net

By modeling these pathways, computational chemistry can provide a detailed, step-by-step understanding of how this specific flavor compound is formed, offering insights that are often difficult to obtain through experimental methods alone. acs.orgnih.gov

Mechanistic Pathways of Gold-Catalyzed and Organocatalyzed Pyrazine Syntheses

Theoretical studies, particularly using Density Functional Theory (DFT), have been instrumental in mapping the intricate mechanistic pathways of pyrazine synthesis.

Gold-Catalyzed Syntheses: Gold catalysts are effective in synthesizing complex heterocyclic structures, including pyrazine derivatives. DFT calculations have been employed to study the mechanisms of gold(I)-catalyzed [3 + 2] cycloaddition reactions that lead to imidazo-pyrazines. rsc.org These computational studies suggest that the reaction proceeds through several key steps:

C–C Bond Activation: The process begins with the activation of an alkyne's C-C bond by the gold complex. rsc.org

Nucleophilic Attack: This is followed by a bimolecular nucleophilic attack. rsc.org

Cyclization and Migration: A closed-loop process and the migration of a pyridine (B92270) molecule ultimately yield the cycloaddition products. rsc.org

Organocatalyzed Syntheses: Organocatalysis offers a metal-free alternative for synthesizing and functionalizing pyrazine rings. Computational studies have modeled the mechanisms of reactions like the Stetter and Paal-Knorr reactions for producing pyrrolylpyrazines. hilarispublisher.com These DFT-based studies optimize the geometries of stationary points along the reaction coordinate to map the potential energy surface, identifying transition states and intermediates. hilarispublisher.com Such theoretical investigations are crucial for understanding reactions that are experimentally challenging to isolate, providing detailed mechanistic insights. hilarispublisher.com Another area of development is the organocatalytic diboration of pyrazine derivatives, which represents a modern approach to functionalizing these N-heterocycles. researchgate.net

Theoretical Understanding of Aggregation-Induced Emission (AIE) Phenomena in Pyrazine Derivatives

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive molecules become highly luminescent upon aggregation. aie-zju.cn Computational studies have been vital in explaining the AIE mechanism in pyrazine derivatives.

A key theoretical investigation focused on tetraphenylpyrazine (TPP) and its derivatives using first-principles calculations. rsc.org The study revealed that the pyrazine core itself has an inherent n → π* transition, which is typically non-emissive. The AIE property is activated through a mechanism involving two key factors:

Electronic Conjugation Effect: The attachment of phenyl rings to the pyrazine core changes the nature of the electronic transition from a non-radiative n → π* transition to a radiative π → π* transition. rsc.org

Restriction of Intramolecular Motion (RIM): The phenyl rings, which can rotate freely in dilute solutions, have their motion restricted in the aggregate state. This restriction blocks non-radiative decay pathways, forcing the excited molecule to release its energy via fluorescence. rsc.orgresearchgate.net

Further computational analysis showed how substituents on the peripheral phenyl rings could modulate the emission quantum efficiency. Electron-donating groups (like -OCH₃) were found to open up the radiative channel more effectively, enhancing luminescence, while electron-withdrawing groups (like -CF₃) had little effect on the electronic transition properties. rsc.org These theoretical predictions were subsequently confirmed by experimental results, providing a clear strategy for the rational design of efficient pyrazine-based emitters. rsc.org

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

QSAR and QSPR models are statistical methods that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. These models are essential for predicting the characteristics of new pyrazine derivatives without the need for extensive experimental testing.

Development of Models Relating Structure to Olfactive Thresholds

Pyrazine derivatives are well-known for their potent and diverse aromas, making them important in the food and fragrance industries. ijournalse.orgresearchgate.net QSPR modeling has been successfully used to predict the olfactive thresholds of these compounds.

Researchers have developed both 2D- and 3D-QSPR models for large series of pyrazine derivatives. ijournalse.orgresearchgate.net In these studies, molecular descriptors, which are numerical representations of the molecule's structure and properties, are calculated using computational methods. Quantum chemical descriptors are often derived from DFT calculations (e.g., using the B3LYP/6-31G(d) level of theory), while other descriptors can be constitutional, topological, or geometrical. ijournalse.orgresearchgate.netijournalse.org

Statistical techniques like Multiple Linear Regression (MLR) are then used to build a mathematical equation linking these descriptors to the experimental odor thresholds. ijournalse.org The resulting models are validated to ensure their predictive power. ijournalse.orgnih.gov These studies have consistently shown that the type and position of substituent groups on the pyrazine ring play a critical role in determining odor properties. ijournalse.orgresearchgate.net

| Model Type | Statistical Method | Key Descriptors | Correlation Coefficient (R²) | Validation (Q², r²_test) |

|---|---|---|---|---|

| 2D-QSPR | Multiple Linear Regression (MLR) | Electronic, Quantum Chemical, Topological | 0.788 | 0.605, 0.542 |

These models not only predict the olfactive thresholds of new compounds but also provide insight into the structural features that lead to lower (i.e., more potent) thresholds. nih.gov

Prediction of Bioactivity and Cytotoxicity Based on Quantum Chemical Descriptors

QSAR models are widely used to predict the biological activities of pyrazine derivatives, including their potential as therapeutic agents or their toxicity. nih.govnih.gov Computational studies have focused on predicting the cytotoxicity of pyrazine compounds against various cell lines. nih.govnih.gov

These models are built by calculating quantum chemical descriptors using DFT. nih.govresearchgate.net These descriptors quantify various electronic and structural properties of the molecules.

Key Quantum Chemical Descriptors in Cytotoxicity Models:

Energy of the Highest Occupied Molecular Orbital (EHOMO): Relates to the molecule's ability to donate electrons. researchgate.net

Energy of the Lowest Unoccupied Molecular Orbital (ELUMO): Relates to the molecule's ability to accept electrons. nih.govnih.gov

Molecular Surface Electrostatic Potentials (e.g., Vs,min, Vs,max): Describe the charge distribution on the molecular surface, which is crucial for intermolecular interactions. nih.govnih.gov

By correlating these descriptors with experimentally measured cytotoxicity values (e.g., IC₅₀ or pI₅₀), statistically significant QSAR models can be developed. nih.govresearchgate.net For instance, a five-parameter QSAR equation for a series of pyrazine-2-carboxylic acid amides achieved a high correlation coefficient (R² = 0.922), demonstrating strong predictive capability. nih.gov Such models are invaluable for identifying which structural modifications might enhance cytotoxic activity and for screening new derivatives for potential anticancer applications. nih.govnih.govresearchgate.net

| Target Activity | Computational Method | Key Descriptors Used | Correlation Coefficient (R²) | Adjusted R² |

|---|---|---|---|---|

| Cytotoxicity (IC₅₀) | DFT (B3p86/6-31++G*) & MLR | Vs,min, Vs,max, Vs(+), Vs, LUMO | 0.922 | 0.879 |

Mechanistic Investigations of Pyrazine, 3 Ethoxy 2 Pentyl Interactions and Transformations

Molecular Recognition and Binding Mechanisms with Biological Systems

The interaction of small molecules like Pyrazine (B50134), 3-ethoxy-2-pentyl with biological macromolecules is a critical area of study, providing insight into its transport and potential bioactivity. Serum albumins are primary carriers for numerous compounds in the bloodstream. researchgate.net

Detailed Binding Studies with Serum Albumins (e.g., Human Serum Albumin, Bovine Serum Albumin)

While direct binding studies on 3-ethoxy-2-pentylpyrazine are not extensively documented in the reviewed literature, the interactions of structurally related molecules with Human Serum Albumin (HSA) and Bovine Serum Albumin (BSA) provide a strong model for its behavior. Serum albumins are the main proteins in mammalian blood, responsible for the transport of a wide variety of endogenous and exogenous substances. mdpi.commdpi.com The binding of small molecules to these proteins is crucial for understanding their pharmacokinetics, including absorption, distribution, metabolism, and excretion. researchgate.net

Studies on various ligands, including heterocyclic and aromatic compounds, show that they bind to specific sites on albumin, most notably Sudlow's sites I and II, located in subdomains IIA and IIIA, respectively. nih.govmdpi.comresearchgate.net The binding is typically characterized by a binding constant (K) and the number of binding sites (n). For many small molecules, this interaction involves a 1:1 complex formation. nih.gov For instance, the binding constant for an anti-inflammatory agent with BSA was found to be in the range of 2.5 × 10⁵ to 4.8 × 10³ L·mol⁻¹, indicating a strong interaction that is temperature-dependent. nih.gov The binding of various phenolic compounds and drugs to HSA often occurs with high affinity, influencing their bioavailability and potential for interactions. nih.gov Given the structural features of 3-ethoxy-2-pentylpyrazine, which include a heterocyclic aromatic ring and lipophilic alkyl chains, it is expected to bind reversibly to the hydrophobic pockets within serum albumins. mdpi.com

Table 1: Representative Binding Parameters of Small Molecules with Serum Albumins This table presents data for other molecules to illustrate typical binding characteristics, as specific data for Pyrazine, 3-ethoxy-2-pentyl is not available.

| Interacting Molecule | Albumin | Binding Constant (K) (M⁻¹) | Number of Binding Sites (n) | Technique |

|---|---|---|---|---|

| 3-Carboxyphenoxathiin | HSA/BSA | ~10⁵ | ~1 | Fluorescence Spectroscopy |

| Doxorubicin | HSA | 1.1 (±0.3) × 10⁴ | Not specified | Not specified |

| Doxorubicin | BSA (hydrogel) | 1.6 × 10⁵ | Not specified | Not specified |

Characterization of Intermolecular Forces Driving Interactions (Hydrophobic, Hydrogen Bonding, π-π Interactions)

The formation of a complex between a ligand and a protein is driven by a combination of intermolecular forces. libretexts.org For this compound, its structure dictates the types of interactions it can form with serum albumins.

Hydrophobic Interactions: These are likely the dominant force in the binding of 3-ethoxy-2-pentylpyrazine to albumin. The pentyl side chain and the ethyl group of the ethoxy moiety are nonpolar and would favorably interact with the hydrophobic cavities within albumin, such as those in subdomains IIA and IIIA. nih.gov The burial of these hydrophobic groups away from the aqueous environment is a major driver of protein stability and ligand binding. nih.gov Hydrophobic interactions contribute significantly to the binding affinity of many drugs and flavonoids to HSA. nih.gov

Hydrogen Bonding: The two nitrogen atoms in the pyrazine ring and the oxygen atom in the ethoxy group can act as hydrogen bond acceptors. kubinyi.dewikipedia.org They can form hydrogen bonds with the side chains of amino acid residues like tyrosine, serine, or with the protein's peptide backbone. nih.govnih.gov While weaker than covalent bonds, hydrogen bonds are crucial for the specific orientation and recognition of a ligand within its binding site. kubinyi.dewikipedia.org

π-π Interactions: The aromatic pyrazine ring can engage in π-π stacking interactions with the aromatic side chains of amino acid residues such as phenylalanine, tyrosine, and tryptophan within the protein's binding pocket. nih.gov These interactions are common in the binding of planar, aromatic molecules to biological targets.

Table 2: Potential Intermolecular Forces for this compound Binding

| Type of Force | Structural Moiety of this compound | Potential Interacting Protein Residues |

|---|---|---|

| Hydrophobic Interaction | Pentyl group, Ethoxy group | Leucine, Isoleucine, Valine, Alanine |

| Hydrogen Bonding | Pyrazine Nitrogen atoms, Ethoxy Oxygen atom | Serine, Threonine, Tyrosine, Histidine, Lysine |

| π-π Stacking | Pyrazine aromatic ring | Phenylalanine, Tyrosine, Tryptophan |

Data sourced from references nih.govnih.govkubinyi.denih.gov.

Analysis of Conformational Changes Induced by Pyrazine Binding (e.g., Circular Dichroism)

The binding of a ligand to a protein often induces conformational changes in the protein's structure. squarespace.comnih.govnih.gov These changes can range from minor adjustments in side-chain orientations to significant rearrangements of entire domains. Circular Dichroism (CD) spectroscopy is a powerful technique for monitoring such changes. plos.orgnih.gov

The CD spectrum of a protein is sensitive to its secondary and tertiary structure. The far-UV region (190–240 nm) provides information about the protein's secondary structure content (α-helices, β-sheets, turns, and unordered structures). plos.orgnih.gov The near-UV region (240–320 nm) is sensitive to the local environment of aromatic amino acid residues (tryptophan, tyrosine) and disulfide bonds, thus reflecting the protein's tertiary structure. plos.orgnih.gov

Investigation of Interaction with DNA and Other Biomolecules

While the interaction of pyrazine derivatives with proteins like serum albumin is well-contextualized by studies on similar molecules, their interaction with other major biomolecules such as Deoxyribonucleic acid (DNA) is less documented in the available literature. The structure of DNA, a double helix held together by hydrogen bonds, presents potential binding sites for small molecules. kubinyi.de Interactions can occur through intercalation between base pairs, groove binding, or electrostatic interactions with the phosphate (B84403) backbone. The planarity of the pyrazine ring could theoretically allow for intercalative binding, a common mechanism for flat aromatic molecules. However, specific studies detailing the binding of 3-ethoxy-2-pentylpyrazine or closely related alkylpyrazines to DNA are scarce.

Environmental Transformation and Biodegradation Pathways of this compound

Pyrazines are found in nature and can be formed during food processing, but they can also enter the environment, where they are subject to microbial degradation. researchgate.net The biodegradation of these heterocyclic compounds is a key process in their environmental fate.

Microbial Degradation Mechanisms: Initial Metabolites and Ring Cleavage Processes

The biodegradation of pyrazines is carried out by various microorganisms that can utilize them as a source of carbon and energy. researchgate.net While the complete degradation pathways are still under investigation for many pyrazine derivatives, general mechanisms can be proposed based on studies of similar compounds. researchgate.netnih.gov

The initial steps in the microbial degradation of aromatic compounds typically involve oxidation. For 3-ethoxy-2-pentylpyrazine, this would likely begin with the hydroxylation of the pyrazine ring or oxidation of the alkyl side chains by monooxygenase or dioxygenase enzymes. researchgate.netnih.gov This initial enzymatic attack makes the molecule more polar and susceptible to further degradation.

Following initial oxidation, a common pathway involves the formation of key intermediates. Studies on the degradation of other nitrogen-containing heterocycles, like sulfadiazine, show the formation of hydroxylated intermediates, such as 4-hydroxy-2-aminopyrimidine, which precedes the cleavage of the heterocyclic ring. plos.org Similarly, the degradation of pyrene (B120774) by Mycobacterium species proceeds through metabolites like phenanthrene (B1679779) carboxylic acid and phthalic acid, indicating ring cleavage occurs after initial oxidations. nih.gov Fungi have also been shown to degrade complex organic pollutants, such as chlorpyrifos, by first hydrolyzing it to an intermediate like 3,5,6-trichloro-2-pyridinol (B117793) (TCP), which is then further metabolized. nih.gov

The cleavage of the pyrazine ring itself is the critical step for complete mineralization. researchgate.net This process is often the rate-limiting step and is not fully understood for many pyrazines. It is believed to proceed via oxidative mechanisms that destabilize the aromatic ring, leading to its opening and the formation of aliphatic intermediates that can then enter central metabolic pathways like the Krebs cycle, ultimately being converted to carbon dioxide and water. mdpi.com

Table 3: Plausible Initial Metabolites in the Biodegradation of this compound

| Proposed Metabolite | Precursor Moiety | Type of Reaction |

|---|---|---|

| Hydroxylated pyrazine derivative | Pyrazine ring | Monooxygenation |

| Carboxylic acid from pentyl chain | Pentyl group | Oxidation |

| De-ethylated pyrazine | Ethoxy group | O-dealkylation |

This table is based on established degradation pathways for other aromatic and heterocyclic compounds as described in references researchgate.netplos.orgnih.gov.

Table of Mentioned Compounds

| Compound Name |

|---|

| 3,5,6-trichloro-2-pyridinol (TCP) |

| 3-Carboxyphenoxathiin |

| 3-ethoxy-2-pentylpyrazine |

| 4-hydroxy-2-aminopyrimidine |

| Alanine |

| Arginine |

| Bovine Serum Albumin (BSA) |

| Carbon Dioxide |

| Chlorpyrifos |

| Deoxyribonucleic acid (DNA) |

| Doxorubicin |

| Human Serum Albumin (HSA) |

| Isoleucine |

| Leucine |

| Lysine |

| Phenylalanine |

| Phthalic acid |

| Pyrazine |

| Pyrene |

| Serine |

| Sulfadiazine |

| Threonine |

| Tryptophan |

| Tyrosine |

| Valine |

Biotransformation Processes in Isolated Microorganisms

The microbial metabolism of pyrazines, a class of nitrogen-containing heterocyclic compounds, is a field of growing interest, although specific research on the biotransformation of 3-ethoxy-2-pentylpyrazine is not extensively documented. However, studies on other substituted pyrazines provide significant insights into the potential metabolic pathways. Bacteria capable of utilizing various pyrazine derivatives as their sole source of carbon and energy have been successfully isolated. nih.gov The initial steps of degradation have been characterized in some cases, but the complete mechanism of pyrazine ring cleavage remains an active area of investigation. nih.gov

Microorganisms from diverse genera have been identified for their ability to interact with pyrazines. For instance, bacteria such as Bacillus subtilis, Pseudomonas fluorescens, and Rhodococcus erythropolis are known to produce pyrazine compounds during fermentation processes. researchgate.net Conversely, other microorganisms are capable of their degradation. A notable example is a strain of Mycobacterium sp. (DM-11), which was isolated for its ability to grow on 2,3-diethyl-5-methylpyrazine (B150936) as its sole source of carbon, nitrogen, and energy. nih.gov This bacterium demonstrated the ability to convert numerous other pyrazines found in food industry waste gases through cometabolism. nih.gov The enzymes involved in the degradation of 2,3-diethyl-5-methylpyrazine by this strain were found to be inducible, meaning their expression was triggered by the presence of the pyrazine substrate. nih.gov

The biotransformation of pyrazine derivatives typically involves initial enzymatic modifications, such as hydroxylation and side-chain oxidation, which are common Phase I reactions in metabolic processes. nih.govnih.gov These reactions increase the polarity of the molecule, preparing it for further breakdown or conjugation (Phase II reactions) and subsequent excretion. nih.gov While in mammals, the pyrazine ring itself is often not cleaved, bacteria have demonstrated the ability to mineralize these compounds, suggesting a complete breakdown pathway. nih.govnih.gov The specific enzymes and metabolic pathways are highly dependent on the substituent groups on the pyrazine ring.

The table below summarizes findings on the microbial transformation of various pyrazine compounds, which can serve as models for the potential biotransformation of 3-ethoxy-2-pentylpyrazine.

Table 1: Examples of Microbial Biotransformation of Pyrazine Derivatives

| Microorganism | Pyrazine Substrate | Observed Transformation | Reference |

|---|---|---|---|

| Mycobacterium sp. Strain DM-11 | 2,3-Diethyl-5-methylpyrazine | Utilized as sole carbon, nitrogen, and energy source; cometabolic conversion of other pyrazines. | nih.gov |

| Mycobacterium sp. Strain DM-11 | 2-Ethyl-5(6)-methylpyrazine | Growth on substrate. | nih.gov |

| Mycobacterium sp. Strain DM-11 | 2,3,5-Trimethylpyrazine (B81540) | Growth on substrate. | nih.gov |

| Arthrobacter sp. Strain PZ3 | Hydroxypyrazine | Growth on substrate. | nih.gov |

Factors Influencing Pyrazine Degradation in Environmental Contexts

The persistence and transformation of pyrazines like 3-ethoxy-2-pentylpyrazine in the environment are governed by a combination of biotic and abiotic factors. While microbial activity is a primary driver of biodegradation, environmental conditions such as pH, temperature, and the presence of other organic matter can significantly influence the rate and extent of these processes. nih.govresearchgate.net

pH: The pH of the environment plays a critical role in the stability and transformation of pyrazines. Studies on the Maillard reaction, a key pathway for pyrazine formation in food, have shown that alkaline conditions (higher pH) generally favor the formation of pyrazines. nih.govmdpi.com For instance, the concentration of various pyrazines, including 2,5-dimethylpyrazine (B89654), was found to increase in alkaline solutions (pH 8.0–9.55) and decrease in acidic ones. nih.gov This suggests that in environmental contexts, alkaline soils or waters might see different rates of pyrazine transformation or formation compared to acidic environments. The pH can affect not only the chemical stability of the pyrazine molecule but also the enzymatic activity of microorganisms responsible for its degradation, as enzymes have optimal pH ranges for their function. nih.gov

Temperature: Temperature is another crucial factor that affects both the chemical stability of pyrazines and the metabolic rates of microorganisms. Higher temperatures generally accelerate chemical reactions and can also influence the types of pyrazine derivatives formed. mdpi.com In the context of biodegradation, temperature affects the growth rate and enzymatic activity of microbes. researchgate.netnih.gov For whole-cell catalysis, there is an optimal temperature that balances enzyme reaction rates with enzyme stability; higher temperatures can lead to enzyme inactivation. nih.gov For example, the degradation of 2,6-dichlorophenol (B41786) by Ralstonia basilensis was identified as being significantly influenced by temperature. researchgate.net

Other Factors: The presence of additional substrates and the concentration of the pyrazine compound itself are also important. High concentrations of a contaminant can sometimes inhibit microbial activity. researchgate.net Furthermore, the availability of other nutrients and organic matter in the soil or water can affect the microbial populations and their capacity to degrade specific compounds. researchgate.net Under aerobic conditions, pyrazines are susceptible to oxidative degradation, although many substituted pyrazines have been found to be poorly biodegradable. researchgate.net

The following table outlines key environmental factors and their observed effects on pyrazine stability and degradation, based on studies of various pyrazine compounds.

Table 2: Influence of Environmental Factors on Pyrazine Degradation

| Factor | Observed Effect | Relevance to Pyrazine Degradation | Reference |

|---|---|---|---|

| pH | Pyrazine formation is favored in alkaline conditions and decreases in acidic solutions. | Affects chemical stability and the activity of microbial enzymes responsible for degradation. | nih.govmdpi.comnih.gov |

| Temperature | Higher temperatures can increase the rate of pyrazine formation and affect the types of derivatives produced. | Influences microbial metabolic rates and enzyme stability, with an optimal range for biodegradation. | researchgate.netmdpi.comnih.gov |

| Substrate Concentration | High concentrations of contaminants can inhibit microbial activity. | The concentration of the pyrazine itself can impact the efficiency of its own biodegradation. | researchgate.net |

| Oxygen Availability | Heterocyclic nitrogen compounds are generally susceptible to oxidative degradation under aerobic conditions. | The presence of oxygen is likely a key factor for the aerobic microbial degradation of the pyrazine ring. | researchgate.net |

Research Applications and Advanced Materials Science Involving Pyrazine, 3 Ethoxy 2 Pentyl Scaffolds

Role in Chemical Communication Systems (e.g., Pheromones)

Pyrazine (B50134) derivatives are significant players in the realm of chemical ecology, acting as semiochemicals for communication between organisms. mdpi.com Many alkyl- and alkoxy-pyrazines function as pheromones, which are chemical signals that trigger a natural response in another member of the same species. These compounds are particularly prevalent as alarm and trail pheromones in various insect species, especially ants. ingredientsnetwork.com

The structural features of pyrazines, such as the substitution pattern of alkyl groups, are critical to their biological activity. For instance, trialkyl-substituted pyrazines with 2,5-dimethyl-3-alkyl or 2,6-dimethyl-3-alkyl patterns are known components of alarm pheromones in several ant subfamilies. ingredientsnetwork.com Specific examples include 2,5-dimethyl-3-isopentylpyrazine, which elicits escape behavior in workers of Hypoponera opacior, and 2,5-dimethyl-3-(3-methylbutyl)pyrazine, identified as the mandibular alarm pheromone of the little fire ant, Wasmannia auropunctata. ingredientsnetwork.com

While direct studies identifying Pyrazine, 3-ethoxy-2-pentyl as a pheromone are not prominent in the reviewed literature, its structural class—an alkyl-alkoxy-pyrazine—is highly relevant. Research has shown that various methoxy- and ethoxy-pyrazines can elicit significant alarm responses in the red imported fire ant, Solenopsis invicta. ingredientsnetwork.com This suggests that the combination of an alkoxy group (ethoxy) and an alkyl chain (pentyl) on the pyrazine ring, as seen in the target compound, could potentially confer pheromonal activity.

Table 1: Examples of Pyrazine Derivatives Active as Insect Pheromones

| Compound Name | Insect Species | Pheromone Type | Reference |

| 2,5-Dimethyl-3-isopentylpyrazine | Hypoponera opacior | Alarm | ingredientsnetwork.com |

| 2-Ethyl-3,6-dimethylpyrazine (EDMP) | Atta sexdens | Trail | ingredientsnetwork.com |

| 2,5-Dimethyl-3-(3-methylbutyl)pyrazine | Wasmannia auropunctata | Alarm | ingredientsnetwork.com |

| 2,6-Dimethyl-3-n-pentylpyrazine | Odontomachus troglodytes | Mandibular Gland Secretion | ingredientsnetwork.com |

Exploration in Optoelectronic Materials and Conducting Polymers

The pyrazine core is a valuable building block in materials science due to its electron-deficient nature, which facilitates favorable charge transfer properties. sigmaaldrich.com This characteristic is exploited in the design of organic semiconductors for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. sigmaaldrich.com

Research in this area often focuses on creating donor-acceptor (D-A) type conducting polymers, where the electron-withdrawing pyrazine unit is copolymerized with an electron-donating unit, such as thiophene (B33073). This architecture can lead to materials with low band gaps, a desirable property for harvesting solar energy and for creating materials that can conduct electricity. ashs.orgnih.gov For example, polymers based on thieno[3,4-b]pyrazine (B1257052) have been investigated computationally and shown to be promising precursors for low band gap conjugated polymers. ashs.orgnih.gov Similarly, copolymers of thiophene and pyrido[3,4-b]pyrazine (B183377) derivatives exhibit strong charge-transfer interactions and are electrochemically active, making them suitable for electrochromic devices. manchester.ac.uk

There is no specific research available detailing the use of This compound in optoelectronic materials. The alkyl and ethoxy substituents are not typically the primary functional groups explored for tuning electronic properties in this context; research tends to focus on fusing aromatic rings to the pyrazine core or using more complex, conjugated side chains. However, the fundamental pyrazine scaffold of the molecule is what provides the essential electron-accepting character.

Table 2: Pyrazine-Based Building Blocks in Conducting Polymers

| Pyrazine Derivative | Polymer Type | Potential Application | Reference |

| Thieno[3,4-b]pyrazine | Donor-Acceptor | Photovoltaics, Optoelectronics | ashs.org |

| Pyrido[4,3-b]pyrazine | Donor-Acceptor | Electrochromic Devices | uga.edu |

| Pyrazine-flanked Diketopyrrolopyrrole (PzDPP) | Donor-Acceptor | Organic Thermoelectrics | chemimpex.com |

Advanced Coordination Chemistry and Ligand Design for Metal Complexes

Pyrazine and its derivatives are widely used as ligands in coordination chemistry. The two nitrogen atoms in the pyrazine ring can donate their lone pairs of electrons to coordinate with metal ions, acting as a bridge between two metal centers or as a chelating ligand if other donor atoms are present in the substituents. thegoodscentscompany.com The resulting metal complexes have applications in catalysis, materials science, and medicine.

The ability of the pyrazine ring to mediate electronic communication between metal centers is a key feature of interest. Bidentate bridging ligands like 2,3-bis(2-pyridyl)pyrazine (B1584635) (dpp) have been extensively studied, particularly in ruthenium complexes, for their role in facilitating metal-to-ligand charge-transfer (MLCT) and metal-metal communication. mdpi.com The stability and stereochemistry of these complexes are influenced by the substituents on the pyrazine ring. thegoodscentscompany.com Studies on Ru(III) complexes with various pyrazine derivatives have shown that the ligands coordinate to the metal ion through the nitrogen atoms, forming stable octahedral geometries. thegoodscentscompany.comorgsyn.org

Specific studies on the coordination chemistry of This compound have not been identified in the surveyed literature. As a simple substituted pyrazine, it would likely act as a monodentate or bridging ligand. The steric bulk of the pentyl group and the electronic effect of the ethoxy group would influence the stability and structure of any potential metal complexes. The design of more complex ligands for stable chelation typically involves incorporating additional coordinating groups (like pyridyl or amine functionalities) onto the pyrazine scaffold. thegoodscentscompany.comorgsyn.org

Table 3: Coordination Data for Selected Pyrazine-Based Ligands with Ru(III)

| Ligand | Coordination Mode | Key Feature | Reference |

| 2,3-Bis(2-pyridyl)pyrazine (DPP) | Bidentate | Forms stable 5-membered chelate rings | thegoodscentscompany.comorgsyn.org |

| Pyrazine-2-thiocarboxamide (PTCA) | Bidentate | Coordinates via amine and azomethine nitrogens | thegoodscentscompany.comorgsyn.org |

| Pyrazine-2-amidoxime (PAOX) | Bidentate | Coordinates via azomethine and oxime nitrogens | thegoodscentscompany.comorgsyn.org |

Investigation of Pyrazine Derivatives as Corrosion Inhibitors

Organic compounds containing heteroatoms like nitrogen, sulfur, and oxygen are often effective corrosion inhibitors for metals in acidic environments. researchgate.net Pyrazine derivatives fit this description perfectly, as the nitrogen atoms and the π-electrons of the aromatic ring can interact with the vacant d-orbitals of metal atoms, leading to adsorption on the metal surface. scribd.com This adsorbed layer forms a protective barrier that inhibits both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction. google.com

Numerous studies have demonstrated the efficacy of various pyrazine derivatives as corrosion inhibitors for mild steel in HCl and H₂SO₄ solutions. google.comgoogle.comresearchgate.net The inhibition efficiency is dependent on the inhibitor's concentration, the nature of its substituents, and the temperature. For example, studies on 2-methylpyrazine (B48319), 2-aminopyrazine, and 2-amino-5-bromopyrazine (B17997) showed that they all act as good, mixed-type inhibitors, with their adsorption on the steel surface following the Langmuir adsorption isotherm. researchgate.net The presence of electron-donating groups (like amino groups) or other heteroatoms can enhance the inhibitor's performance.

While the general class of pyrazines is recognized for its corrosion inhibition properties, specific experimental data on This compound is not available. It can be hypothesized that this molecule would function as a corrosion inhibitor due to the presence of the pyrazine ring. The mechanism would involve the adsorption of the molecule onto the metal surface, likely through physisorption (electrostatic interactions) and chemisorption (donor-acceptor interactions between the nitrogen lone pairs/π-electrons and the metal's d-orbitals). researchgate.net

Table 4: Inhibition Efficiency of Selected Pyrazine Derivatives on Mild Steel

| Inhibitor | Medium | Max. Inhibition Efficiency (%) | Inhibition Type | Reference |

| 2-Amino-5-bromopyrazine | 1.0 M H₂SO₄ | >90% (at optimal conc.) | Mixed-type | researchgate.net |

| 2-Aminopyrazine | 1.0 M H₂SO₄ | >90% (at optimal conc.) | Mixed-type | researchgate.net |

| 2-Methylpyrazine | 1.0 M H₂SO₄ | ~85% (at optimal conc.) | Mixed-type | researchgate.net |

| Novel Pyrazine Derivative (PD-1) | 15% HCl | >95% | Mixed-type | google.com |

Design and Synthesis of Bioactive Pyrazine Derivatives: Focus on Mechanisms of Action at the Cellular Level

The pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antioxidant effects. researchgate.netthegoodscentscompany.comnih.gov The development of novel anticancer agents based on pyrazine derivatives is a particularly active area of research. nih.gov These compounds can exert their effects through various cellular mechanisms.

One common strategy is the design of pyrazine-based molecules that act as catalytic inhibitors of essential enzymes, such as topoisomerase II (Topo II), which is crucial for DNA replication and cell division. For example, a series of 1,3-benzoazolyl-substituted pyrrolo[2,3-b]pyrazine derivatives were synthesized and found to significantly inhibit Topo II activity, leading to antiproliferative effects in cancer cell lines. nih.gov Another mechanism involves inducing apoptosis (programmed cell death) in cancer cells. Hybrid molecules combining the pyrazine structure with other known bioactive pharmacophores, such as curcumin (B1669340) or piperlongumine, have been shown to increase levels of reactive oxygen species (ROS) within cancer cells, triggering apoptotic pathways. researchgate.net

There is no specific literature detailing the synthesis or biological activity of This compound as a bioactive agent. The design of potent bioactive molecules usually involves more complex functionalization than simple alkyl and alkoxy groups to achieve specific interactions with biological targets like enzyme active sites or receptors. However, the pyrazine core itself is recognized as a valuable pharmacophore. nih.gov

Table 5: Bioactive Pyrazine Hybrids and their Cellular Mechanisms

| Pyrazine Hybrid Class | Target Cell Line(s) | Proposed Mechanism of Action | Reference |

| Piperlongumine-Ligustrazine Hybrids | HCT116 (Colorectal Cancer) | Upregulation of Reactive Oxygen Species (ROS), Induction of Apoptosis | researchgate.net |